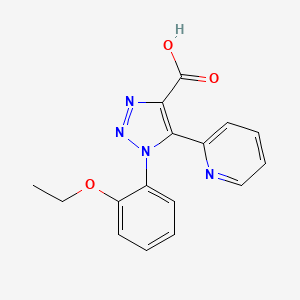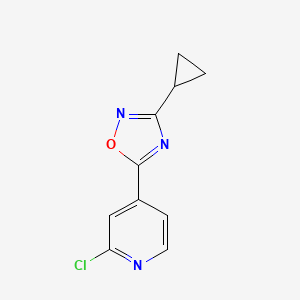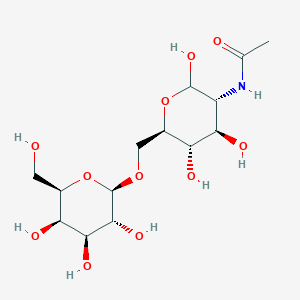
3-Amino-8-methoxyquinoline dihydrochloride
Descripción general
Descripción
3-Amino-8-methoxyquinoline dihydrochloride is a chemical compound that has been extensively used in scientific research applications. It is a derivative of quinoline, which is a heterocyclic organic compound that has a wide range of biological activities. The synthesis of 3-Amino-8-methoxyquinoline dihydrochloride is relatively simple, and it has been used in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Antimalarial Applications
3-Amino-8-methoxyquinoline dihydrochloride plays a significant role in antimalarial research. A study from 1946 indicated that a related compound, 8-γ-aminopropylamino-6-methoxyquinoline dihydrochloride, was a key component in the potent antimalarial drug R.63 (Barber & Wragg, 1946). Furthermore, the antimalarial activity of various 8-aminoquinoline derivatives, including ones structurally similar to 3-Amino-8-methoxyquinoline dihydrochloride, has been extensively studied (Nanayakkara et al., 2008).
Herbicidal Potential
Research has also explored the herbicidal potential of compounds related to 3-Amino-8-methoxyquinoline dihydrochloride. A study synthesized 8-Methoxyquinoline-5-Amino Acetic Acid and tested its herbicidal activity, demonstrating the efficacy of the compound in completely drying out weeds after 11 days of application (A. E., Oke O.T., & O. A., 2015).
Metabolic Studies and Drug Synthesis
Metabolic studies of 8-aminoquinoline derivatives, which are structurally related to 3-Amino-8-methoxyquinoline dihydrochloride, have been conducted to understand their transformation and potential applications in various drug formulations (Clark, Huford, & McChesney, 1981). These studies are crucial for drug development, as they provide insights into the stability and efficacy of the compounds.
Safety and Hazards
Propiedades
IUPAC Name |
8-methoxyquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9;;/h2-6H,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLPWBXHQFBOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-8-methoxyquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423144.png)





